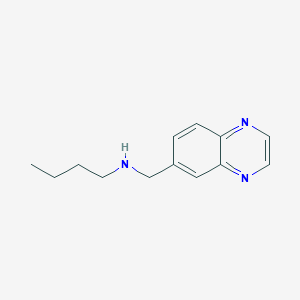
N-(Quinoxalin-6-ylmethyl)butan-1-amine
概要
説明
N-(Quinoxalin-6-ylmethyl)butan-1-amine is a nitrogen-containing heterocyclic compound. . The presence of the quinoxaline ring imparts significant biological and chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxalines, including N-(Quinoxalin-6-ylmethyl)butan-1-amine, has been extensively studied. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under mild conditions and can be catalyzed by various agents, including acids and bases.
Another approach involves the use of transition-metal-free catalysis, which has gained attention due to its eco-friendly nature . For instance, a metal-free cascade process can be employed to synthesize quinoxaline derivatives from alkynes and N,N-dibromo-p-toluene sulfonamide in an aqueous medium .
Industrial Production Methods
Industrial production of quinoxalines often utilizes scalable and cost-effective methods. One such method involves the use of recyclable sulfated polyborate catalysts under solvent-free conditions . This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(Quinoxalin-6-ylmethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(Quinoxalin-6-ylmethyl)butan-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(Quinoxalin-6-ylmethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes like phosphodiesterase, leading to various biological effects . The compound’s structure allows it to interact with DNA and proteins, thereby influencing cellular processes and exhibiting its biological activities .
類似化合物との比較
Similar Compounds
Similar compounds to N-(Quinoxalin-6-ylmethyl)butan-1-amine include:
Quinazolines: These compounds also contain a fused benzene and pyrazine ring and exhibit similar biological activities.
Cinnolines: Another class of nitrogen-containing heterocycles with comparable properties.
Phthalazines: These compounds share structural similarities and are used in similar applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can impart unique biological and chemical properties. The presence of the butylaminomethyl group can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
488834-74-8 |
|---|---|
分子式 |
C13H17N3 |
分子量 |
215.29 g/mol |
IUPAC名 |
N-(quinoxalin-6-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H17N3/c1-2-3-6-14-10-11-4-5-12-13(9-11)16-8-7-15-12/h4-5,7-9,14H,2-3,6,10H2,1H3 |
InChIキー |
YNHKORKECRCJLF-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=CC2=NC=CN=C2C=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














